

Navigating the Synthesis and Application of 2-Bromo-4-ethynylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-ethynylpyridine

Cat. No.: B1292485

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Executive Summary

2-Bromo-4-ethynylpyridine is a valuable heterocyclic building block for drug discovery and materials science. While direct commercial availability is limited, this guide provides a comprehensive overview of its synthesis from readily available precursors. Detailed experimental protocols for a two-step synthesis involving a Sonogashira coupling and deprotection are presented, along with a summary of suppliers for the starting materials. Furthermore, the potential applications of this compound, particularly as an intermediate in the development of kinase inhibitors, are discussed, supported by relevant signaling pathway diagrams.

Commercial Availability

As of late 2025, **2-Bromo-4-ethynylpyridine** is not widely listed as a stock item by major chemical suppliers. Its absence from the catalogs of prominent vendors suggests that it is primarily available through custom synthesis. Researchers requiring this compound will likely need to synthesize it in-house or commission its production from a specialized chemical synthesis company.

However, the key precursors for its synthesis, namely 2-bromopyridine and a protected form of acetylene such as ethynyltrimethylsilane, are commercially available from a variety of suppliers.

Table 1: Commercial Availability of Key Precursors

Precursor	Representative Suppliers	Purity
2-Bromopyridine	Sigma-Aldrich[1], Fisher Scientific[2], Multichem Exports[3], ChemicalBook[4], V&V Pharma Industries, Richman Chemical, INNOCHEM[5]	≥99%[1][2]
4-Ethynylpyridine	Santa Cruz Biotechnology[6], Tokyo Chemical Industry (TCI) [7], BLD Pharm[8], SincereChemical[9], Moldb[10]	>98.0%[7]
Ethynyltrimethylsilane	(Widely available from major chemical suppliers)	≥98%

Physicochemical Properties

Quantitative data for the precursors and the target compound are summarized below.

Table 2: Physicochemical Data

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Boiling Point (°C)	Density (g/mL at 25°C)
2-Bromopyridine	109-04-6[1]	C ₅ H ₄ BrN	158.00[1]	Colorless to pale yellow liquid[3]	192-194[1]	1.657[1]
4-Ethynylpyridine	2510-22-7[6]	C ₇ H ₅ N	103.12[6]	White to light yellow powder/crystal[7]	N/A	N/A
2-Bromo-4-ethynylpyridine	N/A	C ₇ H ₄ BrN	182.02	(Predicted) Solid	N/A	N/A

Synthesis of 2-Bromo-4-ethynylpyridine

The synthesis of **2-Bromo-4-ethynylpyridine** can be readily achieved via a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach utilizes the reactivity of the bromo-substituent on the pyridine ring.[11][12] The Sonogashira reaction is a robust and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]

Experimental Protocols

Step 1: Sonogashira Coupling of 2-Bromopyridine with Ethynyltrimethylsilane

This step involves the palladium- and copper-catalyzed coupling of 2-bromopyridine with a protected alkyne, ethynyltrimethylsilane, to form 2-((trimethylsilyl)ethynyl)-4-bromopyridine. The trimethylsilyl group is a common protecting group for terminal alkynes.[14]

- Materials:
 - 2-Bromopyridine (1.0 eq)

- Ethynyltrimethylsilane (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.03 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (anhydrous and degassed)
- Tetrahydrofuran (THF) (anhydrous and degassed)
- Procedure:
 - To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
 - Evacuate and backfill the flask with argon three times.
 - Add anhydrous and degassed THF and triethylamine via syringe.
 - Add ethynyltrimethylsilane dropwise to the reaction mixture.
 - Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-4-bromopyridine

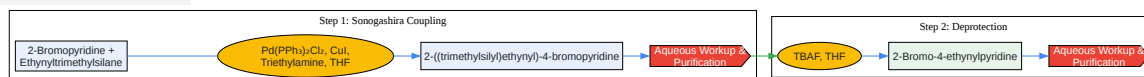
The trimethylsilyl protecting group is removed to yield the terminal alkyne, **2-Bromo-4-ethynylpyridine**. This can be achieved under mild conditions.^{[14][15]}

- Materials:

- 2-((trimethylsilyl)ethynyl)-4-bromopyridine (1.0 eq)
- Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
- Tetrahydrofuran (THF)
- Procedure:
 - Dissolve 2-((trimethylsilyl)ethynyl)-4-bromopyridine in THF in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the TBAF solution dropwise.
 - Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Quench the reaction with water and extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield **2-Bromo-4-ethynylpyridine**.

Synthetic Workflow Diagram

Synthetic workflow for 2-Bromo-4-ethynylpyridine.



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Caption: Synthetic workflow for **2-Bromo-4-ethynylpyridine**.

Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.^[16] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.^[17] Bromo-pyridines, in particular, are versatile intermediates for creating complex molecular architectures through cross-coupling reactions.^[12]

2-Bromo-4-ethynylpyridine is a valuable building block for several reasons:

- The bromo group at the 2-position serves as a reactive handle for nucleophilic aromatic substitution or further cross-coupling reactions.
- The ethynyl group at the 4-position is a versatile functional group that can participate in various transformations, including click chemistry, and can act as a key pharmacophoric element, for instance, by forming hydrogen bonds with protein targets.
- The disubstituted pyridine core allows for the generation of diverse chemical libraries with precise vectorial orientation of substituents.

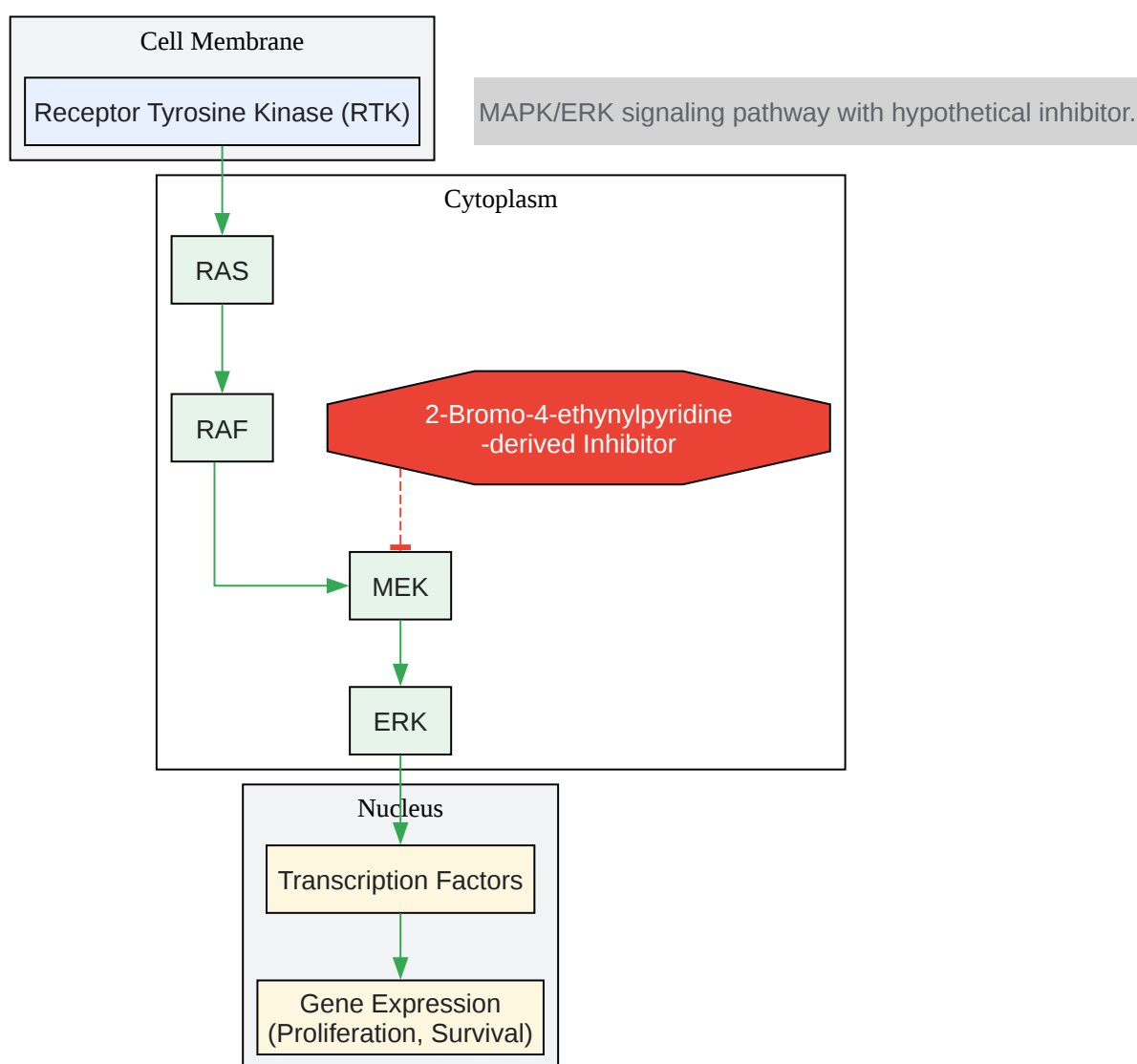
Kinase Inhibitors

A significant application of pyridine-based compounds is in the development of protein kinase inhibitors.^[18] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.^[19] Many kinase inhibitors target the ATP-binding site of the enzyme.^[20]

The **2-Bromo-4-ethynylpyridine** scaffold can be envisioned as a starting point for synthesizing inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).^[21] The ethynyl group can occupy the hinge region of the kinase, while the rest of the molecule can be elaborated to interact with other parts of the ATP-binding pocket.

Illustrative Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. A hypothetical inhibitor derived from **2-Bromo-4-ethynylpyridine** could target a kinase within this pathway, such as MEK or ERK.



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Caption: MAPK/ERK signaling pathway with hypothetical inhibitor.

Conclusion

While not readily available off-the-shelf, **2-Bromo-4-ethynylpyridine** represents a synthetically accessible and highly valuable building block for researchers in drug discovery and materials science. Its preparation via established synthetic routes, such as the Sonogashira coupling, is straightforward. The versatile functionalities of this compound make it an attractive starting point for the synthesis of complex molecules, particularly for the development of novel kinase inhibitors. This guide provides the necessary information for its synthesis and highlights its potential in the ongoing quest for new therapeutic agents.

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References

- 1. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 2. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]
- 3. 2-Bromopyridine Exporter | 2-Bromopyridine Exporting Company | 2-Bromopyridine International Distributor [multichemexports.com]
- 4. 2-Bromopyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. 2-Bromopyridine | 109-04-6 - BuyersGuideChem [buyersguidechem.com]
- 6. scbt.com [scbt.com]
- 7. 4-Ethynylpyridine | 2510-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 9. sincerechemical.com [sincerechemical.com]
- 10. 2510-22-7 | 4-Ethynylpyridine - MolDb [moldb.com]

- 11. nbinnno.com [nbinnno.com]
- 12. nbinnno.com [nbinnno.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. lifechemicals.com [lifechemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
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